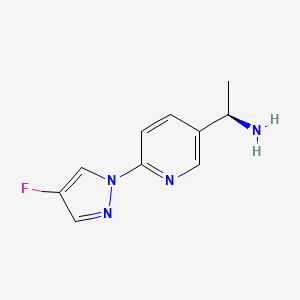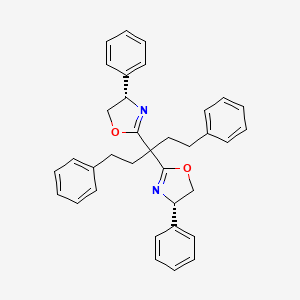
Legumain inhibitor 1
Übersicht
Beschreibung
Legumain inhibitor 1 is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Macrophage Function and Disease Studies : Inhibition of legumain in macrophages reveals new potential functions and substrates related to mitochondrial function and iron metabolism in diseases (Anderson et al., 2019).
Studying Structural and Physiological Properties : Synthetic inhibitors like CbzLAlaLAlaAzaAsn-Halomethylketone effectively inhibit mammalian legumain, providing tools for studying its properties (Niestroj et al., 2002).
Bone Health and Cancer Research : Legumain acts as a regulator of osteoclast formation and activity, influencing bone resorption and hypercalcemia (Choi et al., 1999).
Cancer Cell Viability and Assays : The inhibitor 10t is a potent and selective tool for cancer cell viability and colony formation assays (Ness et al., 2015).
Renal Disease and Extracellular Matrix Remodeling : Legumain is involved in extracellular matrix remodeling by degrading fibronectin in renal proximal tubular cells, potentially impacting renal interstitial fibrosis (Morita et al., 2007).
Development of Selective Inhibitors : Selective inhibitors based on aza-asparaginyl scaffolds show high potency and selectivity, aiding in understanding legumain's role in diseases (Lee & Bogyo, 2012).
Prodrug Development : The prodrug carbobenzyloxy-alanine-alanine-asparagine-ethylenediamine-etoposide shows potential as a legumain-cleavable antitumor agent (Stern et al., 2009).
Tumor Invasion and Metastasis : Overexpression of legumain in tumors contributes to tumor invasion and metastasis, providing a target for prodrug therapy (Liu et al., 2003).
Plant Biology : Studies on Arabidopsis thaliana legumain provide insight into proteolysis and ligation, aiding in designing optimized proteases and substrates (Zauner et al., 2018).
Cancer Therapy : Esomeprazole shows potential in anti-cancer therapy by inhibiting legumain enzyme activity to prevent metastasis (Zhao et al., 2020).
Eigenschaften
IUPAC Name |
N-[(1S)-3-amino-1-cyano-3-oxopropyl]-2,2-dimethyl-3-[4-(1-methylindazol-5-yl)phenyl]sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-23(2,22(30)27-18(12-24)11-21(25)29)14-33(31,32)19-7-4-15(5-8-19)16-6-9-20-17(10-16)13-26-28(20)3/h4-10,13,18H,11,14H2,1-3H3,(H2,25,29)(H,27,30)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSJIMWXYOLCSR-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)NC(CC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)N[C@@H](CC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



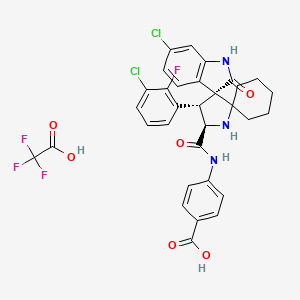
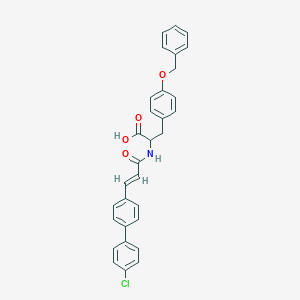

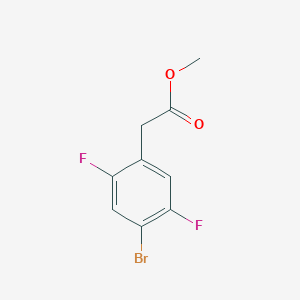

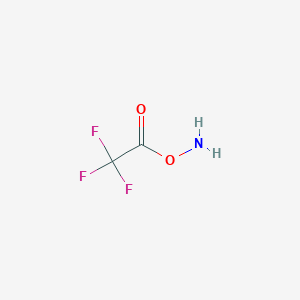
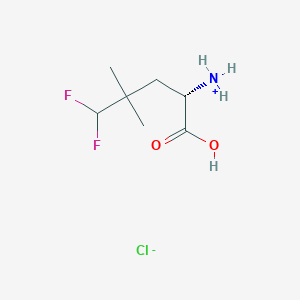
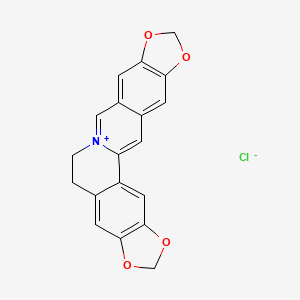
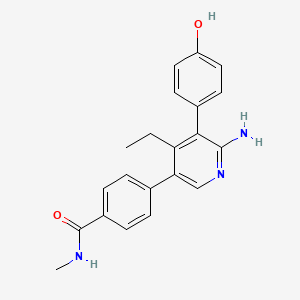

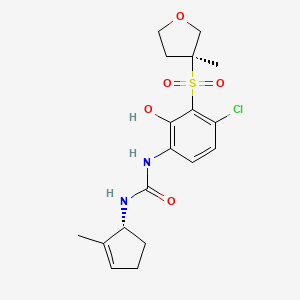
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)
